molecular formula C7H6F3N3O B3077309 4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide CAS No. 1046160-83-1

4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide

Cat. No.: B3077309
CAS No.: 1046160-83-1
M. Wt: 205.14
InChI Key: LQVMJPVUMXUMRY-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide (CAS: Not explicitly listed; structurally derived from 4-(Trifluoromethyl)pyridine-2-carboxylic acid, CAS 588702-62-9 ) is a pyridine-based hydrazide derivative. Its structure features a trifluoromethyl (-CF₃) group at the 4-position and a hydrazide (-CONHNH₂) moiety at the 2-carboxylic acid position. This compound combines the electron-withdrawing properties of the -CF₃ group with the reactivity of the hydrazide functional group, making it valuable in medicinal chemistry for applications such as antimicrobial or antitubercular agent development .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(14)13-11/h1-3H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVMJPVUMXUMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide typically involves the reaction of 4-Trifluoromethyl-pyridine-2-carboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide is characterized by the following:

  • Molecular Formula : C7_{7}H6_{6}F3_{3}N3_{3}O
  • Molecular Weight : Approximately 205.14 g/mol
  • Appearance : Pale yellow solid

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it valuable for various applications in drug development and agrochemicals.

Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceuticals. The presence of the trifluoromethyl group often leads to increased metabolic stability and altered pharmacokinetics, which can enhance therapeutic profiles compared to non-fluorinated analogs .

Notable Studies :

  • Interaction studies have shown that the compound exhibits unique binding affinities to various biological targets, which can be crucial for drug design.
  • It has been implicated in the synthesis of FDA-approved drugs containing trifluoromethyl groups, illustrating its relevance in modern pharmacology .

Organic Synthesis

This compound is widely used as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical reactions that are essential for creating novel compounds with desired properties.

Reactions Involving this compound :

  • Hydrazone Formation : Used in synthesizing hydrazone derivatives with potential biological activity.
  • Coupling Reactions : Acts as a precursor in coupling reactions to form more complex heterocycles .

Applications in Agrochemicals

This compound is also utilized in agrochemicals, particularly as an intermediate in synthesizing herbicides and pesticides. The trifluoromethyl group contributes to the efficacy of these compounds by enhancing their biological activity against pests .

Case Studies and Comparative Analysis

To illustrate the diverse applications of this compound, the following table summarizes its structural analogs and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)pyridine-3-carboxylic acid hydrazideTrifluoromethyl group, different position on pyridinePotentially different biological activity profiles
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acidChlorine substitution on the pyridine ringEnhanced herbicidal properties due to chlorine
4-(Trifluoromethyl)nicotinic acid hydrazideNicotinic structure with a similar functional groupPotential neuroactive properties

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydrazide group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Features/Applications Reference
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide -CF₃ (4-position), -CONHNH₂ (2-position) C₇H₅F₃N₂O₂ Antimicrobial potential, hydrazide reactivity
4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid -CF₃ (5-position), -CH₃ (4-position) C₈H₆F₃NO₂ Intermediate for further derivatization
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate Ethyl ester, hydrazine-carboxylate linkage C₉H₁₀F₃N₃O₂ Synthetic precursor for hydrazide derivatives
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid Chloro-CF₃-phenylamino group, 3-carboxylic acid C₁₃H₈ClF₃N₂O₂ Potential kinase inhibitor scaffold
Key Observations:
  • Trifluoromethyl Positioning : The placement of -CF₃ significantly impacts electronic and steric properties. For example, 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid has reduced hydrazide reactivity compared to the target compound due to the absence of the -NHNH₂ group.
  • Functional Group Variation : Ethyl hydrazine carboxylates (e.g., ) serve as intermediates, whereas hydrazides directly enable condensation reactions for hydrazone formation, critical in antimycobacterial applications .
Table 2: Antimicrobial and Antitubercular Activities
Compound Class Example Compound Bioactivity (MIC Range) Mechanism/Notes Reference
Pyridine hydrazides This compound Not explicitly reported (inferred from ) Hydrazide group enables metal chelation and target binding
Pyrrole-based hydrazones Compound 3b (Methyl 4-phenylpicolinoimidate derivative) 7.8–250 µg/mL (Gram-positive bacteria) Structural flexibility enhances antimicrobial potency
Pyridinyl thiadiazoles 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides Not quantified Thiadiazole core improves metabolic stability
Key Observations:
  • Hydrazide vs. Hydrazone : Hydrazides (e.g., target compound) are more stable than hydrazones but may require activation for bioactivity. Hydrazones, such as those in , exhibit direct antimicrobial effects due to imine bond formation with microbial targets.
Comparison with Analogous Syntheses:
  • Pyridine-2-carboxamides : BAYER’s 4-chloro-N-methyl-2-pyridinecarboxamide uses HCl/dioxane for deprotection, whereas hydrazides require milder conditions to preserve the -NHNH₂ group.
  • Thiadiazole Derivatives : Oxamic acid thiohydrazides are condensed with pyridine carboxaldehydes, highlighting divergent pathways for sulfur-containing heterocycles .

Biological Activity

4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide is a pyridine derivative known for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, influencing its interactions with biological targets. This article reviews the compound's biological activity, including its mechanism of action, binding affinities, and potential therapeutic applications.

The molecular structure of this compound can be characterized as follows:

  • Molecular Formula : C7H6F3N3O2
  • Molecular Weight : 227.14 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents due to the lipophilic trifluoromethyl group

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance binding affinity to target proteins compared to non-fluorinated analogs, which is crucial for its pharmacological effects.

Binding Affinity Studies

Studies have shown that this compound exhibits significant binding affinity to several biological targets. For instance, it has been evaluated for its interaction with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). Binding constants for these interactions range from 10510^5 to 10610^6 L mol1^{-1}, indicating strong affinity .

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of pyridine compounds, including those containing the trifluoromethyl group, exhibited antimicrobial properties against various bacterial strains. For example, certain hydrazides showed lethal effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .
  • Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, a related compound demonstrated low nanomolar inhibition of lactate dehydrogenase (LDH), which is critical in cancer metabolism .
  • Coordination Complexes : The formation of coordination complexes with metals such as zinc has been investigated, revealing that isomeric ligands derived from trifluoromethyl-pyridines can alter biological activity significantly. These complexes showed different binding modes and affinities towards biological macromolecules, impacting their therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)pyridine-3-carboxylic acid hydrazideTrifluoromethyl group, different positionPotentially different biological activity profiles
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acidChlorine substitution on the pyridine ringEnhanced herbicidal properties due to chlorine
4-(Trifluoromethyl)nicotinic acid hydrazideNicotinic structurePotential neuroactive properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-trifluoromethyl-pyridine-2-carboxylic acid hydrazide, and how is purity confirmed?

  • Synthesis :

  • Condensation reactions : React pyridine-2-carboxylic acid derivatives with hydrazine hydrate under reflux in ethanol or methanol. For example, substituting nicotinic acid hydrazide with trifluoromethyl groups can yield the target compound .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. Use equimolar ratios of hydrazide and aldehyde precursors under microwave irradiation (e.g., 300 W, 80°C, 5–10 minutes) .
    • Purity confirmation :
  • IR spectroscopy : Confirm C=O (1635–1500 cm⁻¹), C-N (1565–1500 cm⁻¹), and NH₂/NH (3350–3310 cm⁻¹) stretching vibrations .
  • ¹H/¹³C NMR : Identify NHCO protons (δ 8.2 ppm), methyl triplets (δ 0.9 ppm), and trifluoromethyl carbon signals (δ 120–125 ppm) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How does this compound coordinate with transition metals, and what geometries are observed?

  • Coordination modes :

  • Acts as a bidentate ligand via the carbonyl oxygen (C=O) and hydrazinic nitrogen (N–NH₂), forming neutral complexes with Co(II), Ni(II), and Cu(II) .
    • Geometry determination :
  • Magnetic susceptibility : Octahedral geometry for Co(II) (µeff = 4.2–4.5 BM) and square planar for Cu(II) (µeff = 1.7–2.1 BM) .
  • Solid reflectance spectra : d-d transitions at 550–600 nm (octahedral Co) and 650–700 nm (square planar Cu) .

Q. What in vitro assays are used to screen the bioactivity of this hydrazide?

  • Antimicrobial testing :

  • Agar diffusion : Measure zone of inhibition (mm) against E. coli and S. aureus at 100–300 µg/mL .
  • MIC determination : Use broth dilution (e.g., 96-well plates) with resazurin as a viability indicator .
    • Anticonvulsant screening :
  • Maximal electroshock (MES) test : Administer 30–300 mg/kg doses to mice; monitor seizure suppression .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the coordination behavior and electronic properties of this hydrazide?

  • Computational workflow :

Optimize ligand and metal complex geometries using B3LYP/6-311++G(d,p) basis sets .

Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Simulate IR/NMR spectra for comparison with experimental data .

  • Key insights :

  • Trifluoromethyl groups enhance ligand rigidity, favoring planar coordination with Cu(II) .

Q. How can contradictions in spectral data (e.g., C=N stretching shifts) be resolved?

  • Approach :

  • Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify hydrogen bonding artifacts .
  • Crystallographic validation : Use X-ray diffraction (e.g., Cu Kα radiation, θmax = 79.7°) to confirm bond lengths and angles .
  • Dynamic NMR : Detect tautomerization (e.g., keto-enol shifts) causing peak splitting .

Q. What mechanistic insights explain its inhibition of enzymes like myeloperoxidase (MPO)?

  • Stepwise inhibition :

Heme displacement : Hydrazide binds MPO-H₂O₂ intermediates, ejecting heme via ester bond cleavage .

Kinetic analysis : Use fluorogenic substrates (e.g., ADHP) to monitor inhibition rates (kobs = 0.1–0.5 s⁻¹) .

  • Structure-activity relationships :

  • Trifluoromethyl groups enhance lipophilicity, improving membrane permeability for intracellular targets .

Q. What advanced techniques characterize its crystallographic and supramolecular properties?

  • Single-crystal X-ray diffraction :

  • Data collection : Bruker APEX-II diffractometer, φ/ω scans, Rint < 0.03 .
  • Refinement : SHELX software; anisotropic displacement parameters for non-H atoms .
    • Hirshfeld surface analysis :
  • Quantify intermolecular interactions (e.g., H-bonding: N–H⋯O= 2.8–3.2 Å) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide
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4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide

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